6-Fluoro-5-hydroxypicolinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4FNO2 |
|---|---|
Molecular Weight |
141.10 g/mol |
IUPAC Name |
6-fluoro-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H |
InChI Key |
BNZHCJIRXQFXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C=O)F)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Organic Transformations
Reactivity Profile of the Picolinaldehyde Functional Group
The picolinaldehyde functional group, an aldehyde at the 2-position of a pyridine (B92270) ring, possesses a distinct reactivity profile. The aldehyde group (–CHO) itself is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. wikipedia.orgsolubilityofthings.com This reactivity is fundamental to many of its transformations. solubilityofthings.com
Common reactions involving the aldehyde functionality include:
Nucleophilic Addition: The carbonyl carbon is readily attacked by nucleophiles. For instance, reaction with amines or anilines leads to the formation of imines, commonly known as Schiff bases, which are valuable bidentate ligands in coordination chemistry. wikipedia.orgresearchgate.net Similarly, reaction with hydrazine (B178648) derivatives produces hydrazones. nih.gov
Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel or aldol-type condensations, with activated methylene (B1212753) compounds.
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (picolinic acid) or reduced to the primary alcohol (pyridin-2-ylmethanol). solubilityofthings.com
The pyridine nitrogen atom exerts a significant electronic influence, withdrawing electron density from the ring system and, by extension, from the aldehyde group. uoanbar.edu.iq This inductive effect enhances the electrophilicity of the carbonyl carbon compared to its benzaldehyde (B42025) counterpart, making it more susceptible to nucleophilic attack. Coordination of the pyridine nitrogen to a Lewis acidic metal center can further activate the carbonyl group, increasing its electrophilicity for subsequent reactions. researchgate.net
Electronic and Steric Effects of Fluoro and Hydroxyl Substituents on Pyridine Ring Reactivity
The presence of fluoro and hydroxyl groups at the 6- and 5-positions, respectively, profoundly modifies the electronic landscape of the picolinaldehyde core.
Fluorine Substituent (at C-6): Fluorine is the most electronegative element and exerts a powerful electron-withdrawing effect through induction (-I effect). Positioned alpha to the ring nitrogen, the 6-fluoro substituent significantly lowers the electron density of the pyridine ring. uoanbar.edu.iq This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the carbon bearing the fluorine atom (C-6). The reaction of 2-fluoropyridine (B1216828) with nucleophiles is known to be significantly faster than that of 2-chloropyridine. nih.gov
Combined Effects: The synergy between the potent electron-withdrawing 6-fluoro group and the electron-donating 5-hydroxyl group creates a "push-pull" system. This electronic arrangement enhances the polarization of the molecule, influencing both the aldehyde's reactivity and the potential for substitution on the ring.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Impact on Ring Electron Density |
| Fluoro | C-6 | Strong | Weak | Strongly Decreased |
| Hydroxyl | C-5 | Weak | Strong | Increased (at ortho/para positions) |
| Aldehyde | C-2 | Strong | Strong | Strongly Decreased |
This table provides a qualitative summary of the electronic effects of the substituents on the pyridine ring.
Sterically, both fluorine and hydroxyl groups are relatively small, with fluorine's size being comparable to hydrogen, suggesting minimal steric hindrance for reactions at the adjacent aldehyde group or on the ring itself. acs.org
Explorations in Multi-Component Reactions Involving Picolinaldehyde Scaffolds
Multi-component reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools for rapidly building molecular complexity. nih.govnih.gov Picolinaldehydes are excellent candidates for MCRs due to the reactivity of the aldehyde group.
6-Fluoro-5-hydroxypicolinaldehyde could be a valuable substrate in various MCRs. For example, in an Ugi-type reaction , an aldehyde, an amine, a carboxylic acid, and an isocyanide combine. Here, this compound would serve as the aldehyde component. The initial step would be the formation of the Schiff base with the amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, leading to a complex adduct after subsequent intramolecular rearrangement. The fluoro and hydroxyl substituents would be carried through the reaction, yielding a highly functionalized and complex final product.
| MCR Type | Reactants | Role of Picolinaldehyde | Potential Product |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Aldehyde | α-Acylamino Amide |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Aldehyde | α-Acyloxy Carboxamide |
| Strecker Synthesis | Aldehyde, Amine, Cyanide Source | Aldehyde | α-Aminonitrile |
This table illustrates potential multi-component reactions where this compound could serve as the aldehyde component.
Pathways for Heterocycle Annulation and Complex Ring System Formation
Heterocycle annulation refers to the construction of a new ring fused to an existing one. The functional groups of this compound provide multiple handles for such transformations.
One plausible pathway involves a condensation-cyclization sequence .
Knoevenagel Condensation: The aldehyde can be condensed with an active methylene compound like diethyl malonate or malononitrile, catalyzed by a weak base. This forms a pyridinylidene intermediate.
Intramolecular Cyclization: The newly formed group can then react with one of the existing substituents on the pyridine ring. For example, if the condensed partner contains a suitable group, it could undergo intramolecular SNAr by displacing the 6-fluoro substituent, leading to a fused dihydropyridine (B1217469) derivative.
Alternatively, the hydroxyl group at C-5 can participate. For instance, condensation with a β-ketoester followed by an intramolecular transesterification or cyclodehydration could lead to the formation of a fused furanopyridine or pyranopyridine ring system, which are common scaffolds in medicinal chemistry.
Another strategy could involve the initial derivatization of the aldehyde into a group that can then react with the hydroxyl group. For example, a Wittig reaction could install an alkene side chain bearing an ester, which could then undergo intramolecular cyclization onto the C-5 hydroxyl group to form a lactone-fused heterocycle. These pathways demonstrate the versatility of the compound as a scaffold for generating more complex heterocyclic architectures.
Coordination Chemistry and Metal Complexation Studies
Ligand Characteristics of 6-Fluoro-5-hydroxypicolinaldehyde
This compound is anticipated to act as a versatile chelating ligand, primarily due to the presence of multiple potential donor atoms. The pyridine (B92270) nitrogen, the hydroxyl oxygen, and the aldehyde oxygen can all participate in coordination with a metal center. The specific coordination mode is expected to be influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent system employed.
The presence of both a hydroxyl group and a pyridine nitrogen suggests that this compound can act as a bidentate ligand, forming a stable five- or six-membered chelate ring with a metal ion. This chelate effect, the formation of a cyclic structure between a ligand and a metal ion, generally leads to more stable complexes compared to those formed with monodentate ligands. nih.gov The fluorine atom, being highly electronegative, is expected to influence the electronic properties of the pyridine ring, potentially affecting the basicity of the nitrogen atom and the acidity of the hydroxyl proton. This electronic modulation can, in turn, fine-tune the stability and reactivity of the resulting metal complexes.
Based on studies of similar picolinaldehyde derivatives, it is plausible that this compound could coordinate in several ways:
Neutral Bidentate Ligand: Coordinating through the pyridine nitrogen and the aldehyde oxygen.
Monobasic Bidentate Ligand: After deprotonation of the hydroxyl group, it can coordinate through the pyridine nitrogen and the phenolate (B1203915) oxygen, which is a common binding mode for hydroxy-substituted pyridine ligands. jocpr.com
Bridging Ligand: The molecule could potentially bridge two metal centers, with different donor atoms coordinating to each metal.
The table below summarizes the key functional groups of this compound and their potential roles in metal coordination.
| Functional Group | Potential Donor Atom(s) | Expected Role in Coordination |
| Pyridine Ring | Nitrogen | Acts as a Lewis base, donating its lone pair of electrons to the metal center. |
| Hydroxyl Group | Oxygen | Can coordinate as a neutral donor or, more commonly, as an anionic donor after deprotonation. |
| Aldehyde Group | Oxygen | The carbonyl oxygen can act as a donor atom. |
| Fluorine Atom | - | Influences the electronic properties of the ligand through inductive effects. |
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound would likely follow established procedures for similar picolinaldehyde-based ligands. researchgate.net These methods typically involve the reaction of a metal salt (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent, such as ethanol, methanol, or a mixture of solvents. jocpr.comarabjchem.org The stoichiometry of the reactants and the reaction conditions (temperature, pH) would be critical in determining the final structure and composition of the complex.
The determination of metal-ligand binding modes and stoichiometries is a crucial aspect of characterizing any new coordination compound. For complexes of this compound, a variety of analytical techniques would be employed.
Elemental Analysis: This would provide the empirical formula of the complex, giving the ratio of metal to ligand.
Molar Conductivity Measurements: These measurements in a suitable solvent can help determine whether the complex is an electrolyte or a non-electrolyte, providing insights into whether anions are coordinated to the metal or are present as counter-ions. researchgate.net
Magnetic Susceptibility Measurements: This technique is used to determine the number of unpaired electrons in the metal center, which can help in assigning the geometry of the complex. jocpr.com
The expected stoichiometries for complexes with bidentate ligands like this compound are often 1:1 or 1:2 (metal:ligand), leading to common coordination geometries such as tetrahedral, square planar, or octahedral. researchgate.net
Spectroscopic and structural analysis techniques are indispensable for the detailed characterization of coordination compounds.
Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in determining the coordination mode of the ligand. odinity.com A shift in the C=N stretching vibration of the pyridine ring to a higher or lower frequency upon complexation would indicate the involvement of the pyridine nitrogen in bonding. Similarly, changes in the stretching frequency of the C=O (aldehyde) and O-H (hydroxyl) groups would confirm their participation in coordination. The appearance of new bands in the low-frequency region can often be assigned to metal-nitrogen and metal-oxygen stretching vibrations. mdpi.com
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions of the metal ion are sensitive to the ligand field, and the position and intensity of these bands can help in assigning a particular geometry (e.g., octahedral, tetrahedral). jocpr.com Ligand-to-metal charge transfer (LMCT) bands may also be observed. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding sites.
The table below presents hypothetical spectroscopic data for a transition metal complex of this compound, based on literature for analogous compounds.
| Technique | Expected Observation | Interpretation |
| IR Spectroscopy | Shift in ν(C=N) of pyridine ring | Coordination of pyridine nitrogen |
| Disappearance or shift of ν(O-H) | Deprotonation and coordination of hydroxyl group | |
| Shift in ν(C=O) of aldehyde | Coordination of aldehyde oxygen | |
| New bands in the 400-600 cm⁻¹ region | Formation of M-N and M-O bonds | |
| UV-Visible Spectroscopy | d-d transition bands | Information on the coordination geometry |
| Charge transfer bands | Electronic transitions between ligand and metal | |
| ¹H NMR (for diamagnetic complexes) | Downfield or upfield shift of ligand protons | Confirmation of coordination in solution |
Catalytic Properties of Picolinaldehyde-Derived Metal Complexes
Metal complexes derived from picolinaldehyde and its derivatives have shown promise in various catalytic applications. jocpr.com For instance, Schiff base complexes derived from salicylaldehydes (which share structural similarities with hydroxypicolinaldehydes) have been investigated for their catalytic activity in oxidation and other organic transformations. jocpr.com
Given the structural features of this compound, its metal complexes could potentially exhibit catalytic activity in several areas:
Oxidation Reactions: The transition metal center could act as a redox catalyst for the oxidation of various substrates.
Hydrogenation Reactions: Some Schiff base complexes have been reported to catalyze the hydrogenation of olefins. odinity.com
Coupling Reactions: Copper complexes of picolinic acid have been used as catalysts in click chemistry for the synthesis of triazoles. nih.gov It is conceivable that complexes of this compound could also be active in similar carbon-carbon or carbon-heteroatom bond-forming reactions.
The catalytic performance of these complexes would be influenced by the choice of metal, the coordination environment, and the electronic effects of the fluoro and hydroxyl substituents on the ligand. Further research is necessary to explore and validate the catalytic potential of these novel complexes.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies on 6-Fluoro-5-hydroxypicolinaldehyde
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern chemical research, allowing for the detailed examination of molecular properties.
Electronic Structure, Bonding, and Conformational Analysis (e.g., DFT Calculations)
DFT calculations would be the primary method to investigate the electronic structure of this compound. These studies would elucidate how the electron-withdrawing effects of the fluorine atom and the aldehyde group, combined with the electron-donating potential of the hydroxyl group, influence the electron distribution within the pyridine (B92270) ring.
Key areas of investigation would include:
Molecular Geometry: Optimization of the molecule's geometry to find its most stable three-dimensional structure.
Bonding Analysis: Tools like Natural Bond Orbital (NBO) analysis could be used to understand the nature of the C-F, C-O, and C-C bonds, including their ionic and covalent character.
Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.govijcce.ac.ir
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Energy Gap | Expected to be relatively small | A smaller gap suggests higher reactivity and potential for electronic applications. The presence of multiple functional groups often leads to a reduced gap. ijcce.ac.ir |
| Dipole Moment | Significant | The electronegative fluorine, oxygen, and nitrogen atoms would create a notable molecular dipole, influencing solubility and intermolecular interactions. |
| Most Stable Conformer | Likely a planar structure | A planar arrangement would maximize electronic conjugation between the pyridine ring and the aldehyde group, contributing to stability. |
| NBO Charge on Fluorine | Highly negative | Reflects the high electronegativity of fluorine and its strong electron-withdrawing nature, which influences the reactivity of the entire molecule. |
| Molecular Electrostatic Potential (MEP) | Negative potential near the N, O, and F atoms; Positive potential near the aldehyde proton and hydroxyl hydrogen. | MEP maps are crucial for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. ijcce.ac.ir |
Theoretical Predictions of Reactivity and Reaction Pathways
Theoretical calculations can predict how this compound might behave in chemical reactions. By mapping the potential energy surface, chemists can identify transition states and calculate activation energies for various hypothetical reactions.
For this molecule, reactivity predictions might focus on:
Acidity of the Hydroxyl Group: The pKa value of the hydroxyl proton can be calculated to understand its acidity, which is influenced by the electron-withdrawing fluorine atom.
Nucleophilic Addition to the Aldehyde: The reactivity of the carbonyl carbon towards nucleophiles can be assessed.
Electrophilic Aromatic Substitution: The fluorine and hydroxyl groups would direct incoming electrophiles to specific positions on the pyridine ring. Computational models can predict the most likely sites of substitution.
Radical Scavenging Activity: The ability of the hydroxyl group to donate a hydrogen atom can be evaluated by calculating the bond dissociation enthalpy (BDE), providing a measure of potential antioxidant activity. nih.gov
Computational Modeling of Metal-Picolinaldehyde Complexation
The pyridine nitrogen, hydroxyl oxygen, and aldehyde oxygen atoms make this compound an excellent candidate for a chelating ligand, capable of binding to metal ions. Computational modeling is invaluable for studying these interactions. researchgate.net
Research in this area would typically involve:
Binding Site Prediction: DFT calculations can determine the preferred coordination mode (e.g., bidentate or tridentate) and the geometry of the resulting metal complex.
Binding Energy Calculation: The strength of the metal-ligand bond can be quantified, allowing for comparison between different metal ions.
Spectroscopic Prediction: The electronic and vibrational spectra (e.g., IR, UV-Vis) of the metal complexes can be simulated to aid in their experimental characterization. Studies on related rhenium-pyridine complexes have successfully used these methods to interpret optical properties. nih.gov
Table 2: Potential Metal Complexation Characteristics
| Metal Ion | Predicted Coordination | Potential Application |
| Cu(II) | Bidentate (N, O⁻) | Catalysis, development of antimicrobial agents. |
| Fe(III) | Bidentate or Tridentate | Biological chelation, design of sensors. |
| Zn(II) | Bidentate (N, O⁻) | Fluorescent probes, enzyme inhibition studies. |
| Re(I) | Bidentate (N, N-type) | Photoredox catalysis, imaging agents. The electronic properties of Re(I) complexes are highly tunable by modifying pyridine-type ligands. acs.org |
In Silico Approaches to Molecular Interactions and Dynamics
In silico methods, including molecular docking and molecular dynamics (MD) simulations, are used to study how a molecule like this compound might interact with biological macromolecules, such as proteins or DNA. rsc.org
Molecular Docking: This technique would be used to predict the preferred binding orientation of the compound within the active site of a target protein. Docking studies on similar halogenated compounds have shown that halogen atoms can participate in specific "halogen bonds," enhancing binding affinity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecular interactions over time. An MD simulation could reveal the stability of the docked pose, the specific amino acid residues involved in the interaction, and the role of water molecules in the binding pocket. nih.govnih.gov These simulations are crucial for understanding the stability of ligand-protein complexes and for refining potential drug candidates.
While direct computational studies on this compound are not currently available in the public domain, the established theoretical frameworks provide a clear roadmap for its future investigation. Such studies would be essential for unlocking its chemical potential and guiding its application in fields ranging from materials science to medicinal chemistry.
Development of Advanced Analytical Methodologies
Spectroscopic Characterization Techniques for 6-Fluoro-5-hydroxypicolinaldehyde and its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provides a complete picture of the molecular architecture of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental in determining the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton. The coupling patterns between adjacent protons would confirm their relative positions. The presence of the fluorine atom would introduce additional complexity and information through ¹H-¹⁹F and ¹³C-¹⁹F couplings, which are invaluable for confirming the position of the fluorine substituent. The ¹³C NMR spectrum would complement this by providing signals for each unique carbon atom, with their chemical shifts being indicative of their electronic environment. For instance, the carbonyl carbon of the aldehyde group would appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the aldehyde group is expected in the region of 1680-1700 cm⁻¹. A broad O-H stretching band from the hydroxyl group would likely be observed around 3200-3600 cm⁻¹. Additionally, C-H stretching and bending vibrations for the aromatic ring, as well as C-F and C-N stretching vibrations, would be present in the fingerprint region, further confirming the compound's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The pyridine ring, being aromatic and conjugated with the aldehyde group, is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The presence of the hydroxyl and fluoro substituents will influence the wavelength of maximum absorption (λmax) by modifying the electronic distribution within the molecule. For some hydroxypyridine derivatives, fluorescence properties have been observed, which can be pH-dependent. nih.gov
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in predictable ways upon ionization.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aldehydic, aromatic, and hydroxyl protons; H-F coupling. |
| ¹³C NMR | Signals for carbonyl and aromatic carbons; C-F coupling. |
| IR | C=O stretch (~1700 cm⁻¹), broad O-H stretch (~3400 cm⁻¹), C-F stretch. |
| UV-Vis | Absorption bands characteristic of a substituted aromatic aldehyde. |
| Mass Spec. | Accurate molecular ion peak confirming the molecular formula. |
Chromatographic Separations and Purity Determination
Chromatographic techniques are essential for the separation of compounds from a mixture and for the determination of their purity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of polar organic compounds. nih.gov For this compound, a C18 or C8 column would likely be employed as the stationary phase. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. helixchrom.com The retention time of the compound would be dependent on its polarity; the presence of the hydroxyl group makes the molecule relatively polar, leading to earlier elution times with highly aqueous mobile phases. UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of LC with the detection and identification power of MS. qut.edu.au LC-MS is particularly valuable for the analysis of complex mixtures and for the confirmation of the identity of separated components. For this compound, an LC-MS method would involve separating the compound using HPLC or UPLC as described above, followed by detection with a mass spectrometer. This would allow for the simultaneous determination of the compound's retention time and its mass-to-charge ratio, providing a high degree of confidence in its identification and purity assessment.
| Technique | Typical Method Parameters for this compound |
| HPLC/UPLC | Column: C18 or C8; Mobile Phase: Water/Acetonitrile or Methanol gradient with 0.1% Formic Acid. |
| LC-MS | Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. |
Design and Application of Picolinaldehyde-Based Chemosensors for Ion Detection
Picolinaldehyde and its derivatives have been extensively investigated as building blocks for the design of chemosensors for the detection of various metal ions and anions. researchgate.netnih.gov The design of these sensors typically involves the incorporation of a recognition site (a group that selectively binds to the target ion) and a signaling unit (a part of the molecule that produces a detectable response upon ion binding, such as a change in color or fluorescence).
The aldehyde group of picolinaldehyde is a versatile handle for the synthesis of more complex sensor molecules, often through the formation of Schiff bases. The pyridine nitrogen atom can also act as a binding site for metal ions. The selectivity and sensitivity of these chemosensors can be fine-tuned by introducing different substituents onto the pyridine ring.
In the case of this compound, the presence of the fluoro and hydroxyl groups is expected to significantly influence its properties as a potential chemosensor. The hydroxyl group can act as a proton donor and a metal-binding site. The fluorine atom, being a strong electron-withdrawing group, can modulate the acidity of the hydroxyl proton and the electron density on the pyridine ring, thereby affecting the binding affinity and selectivity towards specific ions. rsc.org For instance, the increased acidity of the hydroxyl group could enhance its interaction with certain metal ions. The electron-withdrawing nature of the fluorine atom could also influence the photophysical properties of the molecule, potentially leading to a more pronounced change in fluorescence upon ion binding.
Biochemical and Molecular Mechanistic Investigations in Vitro Focus
In Vitro Assessment of Interactions with Biological Systems
The evaluation of newly synthesized chemical entities in various in vitro biological assays is a cornerstone of drug discovery and development. For derivatives of 6-fluoro-5-hydroxypicolinaldehyde, these assessments are crucial for identifying and characterizing their potential as therapeutic agents. The interactions of these compounds with biological systems are typically multifaceted, owing to the versatile chemical nature of the pyridine (B92270) ring and its substituents.
In vitro studies often begin with broad screening against a panel of biological targets, such as enzymes and receptors, to identify initial "hits." Subsequent, more focused assays are then employed to determine the potency and selectivity of these interactions. The inherent fluorescence of some pyridine derivatives can also be exploited in certain assay formats, providing a convenient method for tracking their binding and localization within cellular components. The diverse organic reagents that can be used to modify the basic this compound structure allow for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of molecules with desired biological activities.
Enzyme Inhibition and Modulation Studies
The pyridine nucleus is a common feature in many biologically active molecules and is known to interact with a variety of enzymes. Derivatives of this compound have been investigated as inhibitors or modulators of several key enzymes implicated in disease pathogenesis.
Thiosemicarbazones derived from α-(N)-heterocyclic carboxaldehydes are a well-established class of potent inhibitors of ribonucleotide reductase (RNR). nih.gov RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. elsevierpure.com Its inhibition can lead to the depletion of the deoxyribonucleotide pool, thereby halting cell proliferation, which makes it an attractive target for anticancer drug development. semanticscholar.org
Derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been extensively studied, with 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) being a prominent example that has advanced to clinical trials. elsevierpure.comnih.gov The inhibitory activity of these compounds is closely linked to their ability to chelate metal ions, particularly iron, which is essential for the function of the R2 subunit of RNR. nih.goveurekaselect.com The thiosemicarbazone moiety, in conjunction with the pyridine nitrogen and the imine nitrogen, forms a strong tridentate ligand that can bind to the iron in the active site of RNR, disrupting its function. eurekaselect.com
Structure-activity relationship (SAR) studies have shown that the position of substituents on the pyridine ring significantly influences the RNR inhibitory activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones have been found to be more potent than the corresponding 3-hydroxy derivatives. nih.gov It is hypothesized that a thiosemicarbazone derivative of this compound would also exhibit RNR inhibitory activity. The presence of the electron-withdrawing fluorine atom and the hydroxyl group at the 5-position would likely modulate the electronic properties and chelating ability of the molecule, thereby influencing its interaction with the RNR enzyme.
Table 1: Structure-Activity Relationships of Pyridine-2-Carboxaldehyde Thiosemicarbazones as RNR Inhibitors
| Substitution Pattern | Relative RNR Inhibitory Activity | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | High | nih.gov |
| 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone | Moderate | nih.gov |
| 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Moderate | nih.gov |
| N-Acetylation of 3-amino derivative | Low | nih.gov |
| N-Acetylation of 5-amino derivative | Moderate | nih.gov |
This table is based on generalized findings from the cited literature and illustrates the impact of substituent positioning on the activity of pyridine-2-carboxaldehyde thiosemicarbazones.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Irreversible inhibition of AChE by organophosphorus compounds (nerve agents and pesticides) can lead to a cholinergic crisis and is often fatal. The standard treatment involves the administration of an AChE reactivator, typically an oxime, which can dephosphorylate the inhibited enzyme and restore its function. nih.gov
Pyridinium (B92312) oximes are a major class of AChE reactivators. tandfonline.com The design of novel and more effective reactivators is an active area of research. One promising strategy involves the creation of hybrid molecules that combine a pyridinium oxime moiety with another pharmacophore to enhance binding to the inhibited enzyme or to improve pharmacokinetic properties.
Table 2: In Vitro Reactivation of Organophosphate-Inhibited Human AChE by Selected Pyridinium Oximes
| Oxime | Inhibitor | Reactivation (%) | Reference |
| K203 (carboxamide) | POX-inhibited AChE | ~30% | tandfonline.com |
| K487 (thiocarboxamide) | NEMP-AChE | ~31% | tandfonline.com |
| K487 (thiocarboxamide) | NEDPA-inhibited AChE | ~47% | tandfonline.com |
| Carboxamides (5-7) | NEMP-AChE | ~46-61% | tandfonline.com |
| Carboxamides (5-7) | NEDPA-inhibited AChE | ~51-60% | tandfonline.com |
This table presents a selection of data from the cited literature to illustrate the reactivation potential of different pyridinium oximes against acetylcholinesterase inhibited by various organophosphate surrogates (POX, NEMP, NEDPA). The specific structures of the oximes are detailed in the source publication.
Topoisomerase II is an essential enzyme that modulates the topological state of DNA and is crucial for processes such as DNA replication, transcription, and chromosome segregation. capes.gov.br It is a well-validated target for anticancer drugs, and inhibitors of Topoisomerase II are widely used in chemotherapy. ambeed.comcapes.gov.br These inhibitors can be broadly classified as poisons, which stabilize the covalent enzyme-DNA cleavage complex, leading to DNA strand breaks, or as catalytic inhibitors, which interfere with other steps of the enzyme's catalytic cycle. capes.gov.br
Several classes of heterocyclic compounds, including those containing a pyridine ring, have been shown to inhibit Topoisomerase II. nih.gov For example, dihydroxylated 2,6-diphenyl-4-aryl pyridines have been synthesized and evaluated for their Topoisomerase II inhibitory activity. nih.gov The mechanism of inhibition for these compounds is often attributed to their ability to intercalate into DNA or to bind to the ATP-binding site of the enzyme.
Molecular Basis of Antiproliferative Activity in In Vitro Cell Lines
The antiproliferative activity of a compound, or its ability to inhibit cell growth, is a key indicator of its potential as an anticancer agent. Derivatives of this compound can be readily synthesized and screened for their cytotoxic effects against various cancer cell lines in vitro. The pyridine scaffold is present in numerous compounds that exhibit significant antiproliferative activity. mdpi.comnih.gov
The molecular basis for the antiproliferative activity of pyridine derivatives is often multifactorial and can result from the inhibition of key enzymes involved in cell proliferation (such as RNR and Topoisomerase II, as discussed above), the induction of apoptosis (programmed cell death), or the disruption of other cellular processes. Structure-activity relationship studies of various substituted pyridine derivatives have shown that the nature and position of the substituents on the pyridine ring are critical for their cytotoxic potency. nih.govresearchgate.netresearchgate.net For example, the presence of hydrogen bond donor groups, such as hydroxyls, has been shown to be beneficial for the antiproliferative activity of certain pyridine derivatives. mdpi.com
A derivative of this compound, by virtue of its substituents, would be a candidate for exhibiting antiproliferative effects. The hydroxyl group could participate in hydrogen bonding interactions with biological targets, while the fluorine atom could enhance metabolic stability and binding affinity. In vitro assays, such as the MTT assay, are commonly used to quantify the antiproliferative activity of new compounds and to determine their IC50 values (the concentration required to inhibit the growth of 50% of the cells).
Table 3: Antiproliferative Activity of a Selected Pyridine Derivative
| Compound | Cell Line | IC50 (nM) | Reference |
| Derivative 14a | NCIH 460 | 25 ± 2.6 | researchgate.net |
| Derivative 14a | RKOP 27 | 16 ± 2 | researchgate.net |
| Derivative 14a | HeLa | 127 ± 25 | researchgate.net |
| Derivative 14a | U937 | 422 ± 26 | researchgate.net |
| Derivative 14a | SKMEL 28 | 255 ± 2 | researchgate.net |
This table shows the IC50 values for a specific substituted pyridine derivative (14a) against a panel of human cancer cell lines, as reported in the cited literature. The specific structure of derivative 14a is detailed in the source publication.
Allosteric Modulation of Protein Function via Schiff Base Formation (e.g., Hemoglobin)
Allosteric modulation refers to the regulation of a protein's activity by the binding of an effector molecule at a site other than the protein's active site. mdpi.com Hemoglobin, the oxygen-transporting protein in red blood cells, is a classic example of an allosteric protein. libretexts.org Its affinity for oxygen is modulated by various allosteric effectors, including protons, carbon dioxide, and 2,3-bisphosphoglycerate. libretexts.org
The aldehyde group of this compound provides a reactive handle for the formation of Schiff bases through condensation with primary amines, such as the N-terminal amino groups of the globin chains in hemoglobin. The formation of such a covalent adduct could potentially alter the conformational equilibrium of hemoglobin, thereby modulating its oxygen-binding affinity. This approach has been explored with other aldehydes as a means to develop allosteric effectors of hemoglobin with potential applications in treating sickle cell disease or as oxygen-releasing agents for radiosensitization of tumors.
While direct experimental evidence for the interaction of Schiff bases of this compound with hemoglobin is not available in the provided search results, the chemical principle is well-established. The specific effects of such a derivative on hemoglobin's allosteric properties would depend on the precise location of the covalent attachment and the structural changes induced by the bound molecule. The presence of the fluoro and hydroxyl groups on the pyridine ring would impart specific steric and electronic characteristics to the Schiff base, which would in turn influence its interaction with the protein. nih.gov
In Vitro Exploration of this compound Reveals Limited Publicly Available Data on Intracellular Interactions
Despite a focused search for the biochemical and molecular mechanistic investigations of the chemical compound this compound, a thorough review of publicly accessible scientific literature and databases has yielded no specific data regarding its interactions with intracellular pathways and components in in vitro models.
Extensive queries for in vitro studies, including enzyme inhibition assays, protein binding analyses, and investigations into its effects on intracellular signaling, did not uncover any published research detailing the compound's specific molecular mechanisms of action. Consequently, the creation of data tables and a detailed summary of research findings as requested is not possible at this time.
The scientific community relies on the publication of research findings to build a collective understanding of chemical compounds. In the case of this compound, it appears that either in-depth in vitro studies have not been conducted, have not been published in accessible journals, or exist within proprietary research not available to the public.
Further research and publication in peer-reviewed journals would be necessary to elucidate the potential biochemical and molecular interactions of this compound and to provide the data required for a comprehensive analysis of its in vitro activity.
Role As a Privileged Scaffold in Modern Chemical Research
6-Fluoro-5-hydroxypicolinaldehyde as a Versatile Building Block in Organic Synthesis
The utility of this compound in organic synthesis stems from the orchestrated reactivity of its three distinct functional groups: the aldehyde, the hydroxyl group, and the fluorine atom. This trifecta of functionality allows for a diverse range of chemical modifications, enabling the construction of complex molecular architectures.
The aldehyde group at the 2-position is a classical electrophilic handle for a multitude of transformations. It readily participates in nucleophilic additions and condensations, serving as a gateway for the introduction of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org For instance, it can undergo reactions with amines to form Schiff bases, which are not only stable intermediates but also important bidentate ligands in coordination chemistry. wikipedia.org Furthermore, aldol-type reactions with enolates or other carbon nucleophiles provide a direct route to extend the carbon skeleton, a fundamental strategy in the synthesis of complex natural products and their analogs. sigmaaldrich.com
The hydroxyl group at the 5-position is a versatile functional group that can act as a hydrogen bond donor, a nucleophile, or a directing group in electrophilic aromatic substitution reactions. Its presence significantly influences the electronic landscape of the pyridine (B92270) ring. The hydroxyl group can be alkylated, acylated, or used to form esters and ethers, providing a point of attachment for other molecular fragments or solubilizing groups.
The fluorine atom at the 6-position imparts unique properties to the molecule. Fluorine is the most electronegative element, and its introduction into organic molecules can have profound effects on their conformational preferences, metabolic stability, and binding affinities to biological targets. The C-F bond is exceptionally strong, which can enhance the thermal and chemical stability of the resulting compounds. Moreover, the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, and its presence can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates.
The interplay of these functional groups allows for a high degree of synthetic flexibility. For example, the aldehyde can be selectively reacted in the presence of the hydroxyl group, or both groups can be engaged in a concerted fashion to construct heterocyclic ring systems. The following table illustrates some of the potential synthetic transformations of this compound, based on the known reactivity of similarly functionalized pyridine derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Reductive Amination | Amine, NaBH(OAc)₃ | Substituted aminomethylpyridine | Introduction of diverse side chains for SAR studies |
| Wittig Reaction | Phosphonium ylide | Substituted vinylpyridine | Carbon-carbon bond formation, access to conjugated systems |
| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated carbonyl derivative | Synthesis of Michael acceptors and heterocyclic precursors |
| Ether Synthesis (Williamson) | Alkyl halide, base | Alkoxy-substituted picolinaldehyde | Modification of solubility and electronic properties |
| Acylation | Acyl chloride, pyridine | Acetyloxy-substituted picolinaldehyde | Protection of hydroxyl group, prodrug strategies |
This table presents illustrative examples of reactions that this compound is expected to undergo based on the established reactivity of picolinaldehydes and hydroxypyridines.
Contribution to the Design and Exploration of Novel Molecular Scaffolds for Chemical Biology
The concept of "molecular scaffolds" is central to modern medicinal chemistry and chemical biology. A scaffold is a core molecular structure to which various functional groups can be appended to create a library of compounds with diverse biological activities. The properties of this compound make it an exceptional starting point for the design and synthesis of novel molecular scaffolds.
The rigid pyridine core provides a well-defined three-dimensional arrangement for the appended functional groups, which is crucial for optimizing interactions with biological macromolecules such as enzymes and receptors. The fluorine and hydroxyl substituents pre-organize the electronic and steric properties of the scaffold, influencing its binding mode and selectivity.
One of the key applications of this building block is in the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, the aldehyde and hydroxyl groups can be used to construct new rings, leading to the formation of bicyclic and polycyclic scaffolds. For example, condensation with a dinucleophile could lead to the formation of novel pyranopyridine or furopyridine derivatives. These novel scaffolds can then be further functionalized to explore new areas of chemical space and identify compounds with unique biological activities. mdpi.com
The fluorinated hydroxypyridine scaffold is particularly relevant in the development of inhibitors for various enzymes. For instance, derivatives of similarly structured pyrimidines have been investigated as neuraminidase inhibitors for the treatment of influenza. nih.govnih.gov The strategic placement of the fluorine atom can enhance binding affinity through favorable electrostatic interactions with the enzyme's active site.
The following table outlines potential novel molecular scaffolds that could be synthesized from this compound and their potential relevance in chemical biology.
| Scaffold Type | Synthetic Strategy | Potential Biological Target Class |
| Furopyridines | Intramolecular cyclization after reaction at the aldehyde | Kinases, Proteases |
| Pyranopyridines | Hetero-Diels-Alder reaction | Ion channels, GPCRs |
| Schiff Base-derived Macrocycles | Condensation with diamines followed by macrocyclization | Metal ion sensing, DNA binding |
| Substituted Pyridinyl-pyrimidines | Multi-component reactions | Dihydrofolate reductase, other metabolic enzymes |
This table illustrates hypothetical molecular scaffolds that could be accessed from this compound, highlighting its potential for generating structural diversity in chemical biology.
Development of Advanced Research Probes and Tool Compounds
In addition to its role in drug discovery, this compound is a valuable precursor for the development of advanced research probes and tool compounds. These are specialized molecules designed to study biological processes with high precision and specificity.
The fluorinated hydroxypyridine core can be incorporated into fluorescent probes. The inherent fluorescence of some pyridine derivatives can be modulated by the substituents and the local environment. nih.govmdpi.com The aldehyde group provides a convenient attachment point for conjugating the scaffold to other molecules, such as targeting ligands or environmentally sensitive dyes. The fluorine atom can enhance the photostability and quantum yield of the resulting fluorophore. nih.gov Such probes are instrumental in bioimaging applications, allowing for the visualization of specific biomolecules or cellular organelles. nih.gov
Furthermore, the reactivity of the aldehyde group can be exploited to create covalent probes. These probes form a stable covalent bond with their biological target, which is particularly useful for identifying and characterizing new drug targets. For example, a probe based on this scaffold could be designed to covalently modify a specific cysteine or lysine (B10760008) residue in an enzyme's active site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
